1-Chloroheptadec-7-ene
Description
1-Chloroheptadec-7-ene is a chlorinated unsaturated hydrocarbon with the molecular formula C₁₇H₃₃Cl. It features a 17-carbon chain with a chlorine substituent at position 1 and a double bond at position 5. Its reactivity is influenced by both the electron-withdrawing chlorine atom and the electron-rich double bond.
Properties
CAS No. |
56554-79-1 |
|---|---|
Molecular Formula |
C17H33Cl |
Molecular Weight |
272.9 g/mol |
IUPAC Name |
1-chloroheptadec-7-ene |
InChI |
InChI=1S/C17H33Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h10-11H,2-9,12-17H2,1H3 |
InChI Key |
DUYAOUUOWHAJIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC=CCCCCCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloroheptadec-7-ene can be synthesized through several methods. One common approach involves the chlorination of heptadec-7-ene. This reaction typically requires a chlorine source, such as thionyl chloride or phosphorus pentachloride, and is carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of 1-chloroheptadec-7-ene may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The process may also include purification steps such as distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 1-Chloroheptadec-7-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Addition Reactions: The double bond in 1-chloroheptadec-7-ene can participate in addition reactions with halogens, hydrogen, or other electrophiles, leading to the formation of dihaloalkanes or alkanes.
Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygen-containing derivatives using oxidizing agents such as m-chloroperoxybenzoic acid.
Major Products Formed:
Substitution Reactions: Products include heptadec-7-ol or heptadec-7-amine, depending on the nucleophile used.
Addition Reactions: Products include 1,2-dichloroheptadecane or heptadecane.
Oxidation Reactions: Products include heptadec-7-ene oxide.
Scientific Research Applications
1-Chloroheptadec-7-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound can be used in studies involving lipid metabolism and membrane structure due to its long hydrocarbon chain.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for the synthesis of bioactive compounds.
Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-chloroheptadec-7-ene in chemical reactions involves the interaction of the chlorine atom and the double bond with various reagents. The chlorine atom can act as a leaving group in substitution reactions, while the double bond can participate in addition reactions. The specific molecular targets and pathways depend on the nature of the reaction and the reagents involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
A systematic comparison would analyze structural analogs, focusing on:
- Physical properties (e.g., boiling point, solubility).
- Chemical reactivity (e.g., halogen displacement, addition reactions).
- Synthetic applications (e.g., utility in cross-coupling reactions).
Table 1: Comparison of 1-Chloroheptadec-7-ene with Structural Analogs
| Compound | Boiling Point (°C) | Solubility (in hexane) | Reactivity with NaI (SN2) | Key Applications |
|---|---|---|---|---|
| 1-Chloroheptadec-7-ene | ~300 (estimated) | High | Moderate | Surfactant synthesis |
| 1-Chlorohexadecane | 285–290 | High | High | Plasticizer production |
| 7-Chloroheptadec-1-ene | ~295 (estimated) | Moderate | Low | Polymer modification |
| 1-Bromoheptadec-7-ene | ~310 (estimated) | High | High | Pharmaceutical intermediates |
Key Findings from Hypothetical Studies:
Position of Halogen :
- Chlorine at position 1 (terminal) in 1-Chloroheptadec-7-ene enhances SN2 reactivity compared to internal chloroalkenes like 7-Chloroheptadec-1-ene .
- Brominated analogs (e.g., 1-Bromoheptadec-7-ene) exhibit higher reactivity in nucleophilic substitutions due to weaker C-Br bonds .
Double Bond Influence :
- The electron-rich double bond at position 7 in 1-Chloroheptadec-7-ene facilitates electrophilic addition reactions (e.g., hydrohalogenation) but may sterically hinder nucleophilic attacks on the chlorine .
Chain Length Effects :
- Longer carbon chains (e.g., C17 vs. C16 in 1-Chlorohexadecane) reduce solubility in polar solvents but improve thermal stability for high-temperature applications .
Critical Limitations of Available Data
To produce an authoritative comparison, the following steps are recommended:
Consult SciFinder , Reaxys , or PubChem for physicochemical data.
Review synthesis protocols in journals like The Journal of Organic Chemistry or Organometallics.
Analyze comparative studies on chloroalkenes in contexts such as polymer science or medicinal chemistry.
Without access to such resources, the provided comparison remains speculative. For rigorous results, experimental validation or computational modeling (e.g., DFT studies) would be essential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
